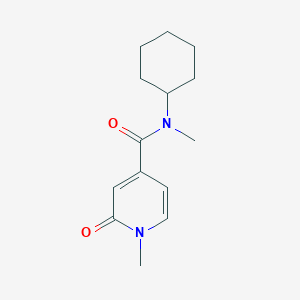![molecular formula C14H13ClN2O2 B7510754 N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. By inhibiting BTK, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to selectively inhibit BTK activity, without affecting other kinases in the same family. This selectivity is important because it reduces the risk of off-target effects and improves the safety profile of the drug. In preclinical studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression.
実験室実験の利点と制限
The advantages of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis and inhibit cell proliferation, and its promising preclinical results in B-cell malignancies. However, the limitations of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its relatively low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the development of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in combination with other targeted therapies, the identification of biomarkers to predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors. Additionally, the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research and may provide new opportunities for the development of BTK inhibitors.
合成法
The synthesis of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-6-5-11(8-13(17)18)14(19)16-9-10-3-2-4-12(15)7-10/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJNXVJPSKGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)




![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)

![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)